molecular formula C18H18BrNO3 B3909391 BUTYL 3-(2-BROMOBENZAMIDO)BENZOATE

BUTYL 3-(2-BROMOBENZAMIDO)BENZOATE

Cat. No.: B3909391
M. Wt: 376.2 g/mol
InChI Key: JHYCLCLUVWAULH-UHFFFAOYSA-N
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Description

BUTYL 3-(2-BROMOBENZAMIDO)BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a benzoate moiety, which is further substituted with a 2-bromobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-(2-BROMOBENZAMIDO)BENZOATE typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. One common method involves the use of sulfuric acid as a catalyst, where benzoic acid is reacted with butanol under reflux conditions to form butyl benzoate. The bromination of the benzoate can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve distillation and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-(2-BROMOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products Formed

    Substitution: Formation of substituted benzamides or thiobenzamides.

    Hydrolysis: Formation of benzoic acid and butanol.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 3-(2-BROMOBENZAMIDO)BENZOATE is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of brominated benzamides on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of BUTYL 3-(2-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Butyl Benzoate: Similar ester structure but lacks the bromine and amido groups.

    Benzyl Benzoate: Contains a benzyl group instead of a butyl group.

    Butyl 3-Bromobenzoate: Similar structure but lacks the amido group.

Uniqueness

BUTYL 3-(2-BROMOBENZAMIDO)BENZOATE is unique due to the presence of both the bromine and amido groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs.

Properties

IUPAC Name

butyl 3-[(2-bromobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-2-3-11-23-18(22)13-7-6-8-14(12-13)20-17(21)15-9-4-5-10-16(15)19/h4-10,12H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYCLCLUVWAULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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